1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol, which is an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to have diverse biological activities and are used in the treatment of various disorders .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The indole nucleus in the compound binds to the receptors, leading to a series of biochemical reactions
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets can lead to changes in these pathways, resulting in its therapeutic effects.
Result of Action
The result of the compound’s action at the molecular and cellular level is a complex interplay of its interactions with its targets and the subsequent changes in biochemical pathways. This can lead to various therapeutic effects, depending on the specific pathways affected .
Biochemical Analysis
Biochemical Properties
1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses, potentially leading to anti-inflammatory effects . Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, this compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that indole derivatives can undergo degradation over time, which may affect their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, such as alterations in cell proliferation or apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it may lead to toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in the metabolism of indole derivatives . For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . Additionally, it may affect metabolic flux by altering the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(7-3-8-13)10-14-9-6-11-4-1-2-5-12(11)14/h1-2,4-5,15H,3,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAQQJARJATZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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